5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the molecular formula C15H13N3S2. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrosulfide group can participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of a hydrosulfide group.
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole: Lacks the hydrosulfide group.
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole: Contains a benzothiazole moiety.
Uniqueness
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The molecular formula is C15H16N4S3, and its structure features a triazole ring substituted with phenyl and methylsulfanyl groups.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₄S₃ |
Molecular Weight | 356.44 g/mol |
CAS Number | 339015-44-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the methylsulfanyl and phenyl groups through nucleophilic substitution reactions.
Antimicrobial Properties
Research has shown that various triazole derivatives exhibit significant antimicrobial activity. A study evaluating the antimicrobial efficacy of related compounds indicated that many derivatives possess moderate to high activity against both gram-positive and gram-negative bacteria as well as fungi. Specifically:
- In Vitro Studies : Compounds were tested using serial dilution methods to determine their Minimum Inhibitory Concentration (MIC). The results highlighted that compounds with similar structures to this compound displayed promising antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. For instance, studies have explored the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The results suggested that certain triazole derivatives can inhibit AChE activity effectively, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antimicrobial Screening : A series of synthesized triazole derivatives were screened for their antimicrobial activity. Results indicated that compounds with a similar structural framework exhibited varying degrees of effectiveness against common bacterial strains .
- Enzyme Activity Studies : Research involving kinetic parameters showed that specific derivatives could inhibit AChE activity in vitro, suggesting potential applications in neuropharmacology .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the substituent groups on the triazole ring significantly influence biological activity, guiding future synthesis efforts towards more potent derivatives.
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c1-20-13-10-6-5-9-12(13)14-16-17-15(19)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNWAQRZLATJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.